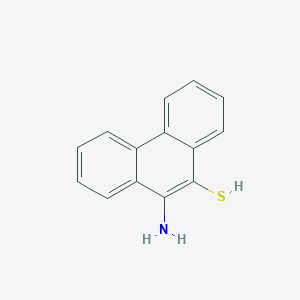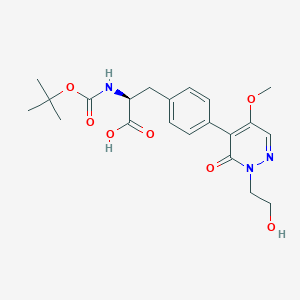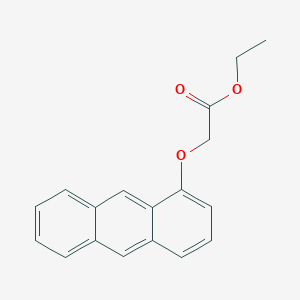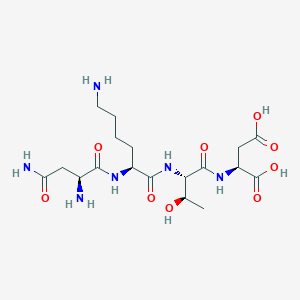
10-Aminophenanthrene-9-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Aminophenanthrene-9-thiol is an organic compound that belongs to the class of phenanthrenes and derivatives It is characterized by the presence of an amino group at the 10th position and a thiol group at the 9th position on the phenanthrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Aminophenanthrene-9-thiol typically involves multi-step organic reactions. One common method includes the nitration of phenanthrene to introduce a nitro group, followed by reduction to form the amino group. The thiol group can be introduced through thiolation reactions using appropriate thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and thiolation under high-pressure conditions might be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
10-Aminophenanthrene-9-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.
Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Aminophenanthrene derivatives: Formed from reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
10-Aminophenanthrene-9-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-Aminophenanthrene-9-thiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminophenanthrene: Lacks the thiol group, making it less versatile in certain chemical reactions.
10-Aminophenanthrene: Lacks the thiol group, limiting its applications in thiol-specific reactions.
Phenanthrene-9-thiol: Lacks the amino group, reducing its ability to participate in amine-specific reactions.
Uniqueness
10-Aminophenanthrene-9-thiol is unique due to the presence of both amino and thiol groups, allowing it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
652160-83-3 |
|---|---|
Molekularformel |
C14H11NS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
10-aminophenanthrene-9-thiol |
InChI |
InChI=1S/C14H11NS/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H,15H2 |
InChI-Schlüssel |
QPZUOTCULGMMRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)

![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)

![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
